PK68
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Overview
Description
PK68 is a potent inhibitor of receptor-interacting kinase 1 (RIPK1). RIPK1 plays a crucial role in cell death pathways, including necroptosis, apoptosis, and inflammation. This compound specifically targets RIPK1, making it a valuable compound for research in various fields.
Preparation Methods
Synthetic Routes:: PK68’s synthetic route involves several steps. While the exact details are proprietary, it typically starts from commercially available starting materials. Researchers use organic synthesis techniques to assemble the compound.
Reaction Conditions:: The specific reaction conditions for this compound synthesis are not publicly disclosed. researchers likely employ standard organic chemistry methods, such as coupling reactions, cyclizations, and protecting group manipulations.
Industrial Production:: this compound is not widely produced industrially due to its specialized use in research. if scaled up, similar synthetic routes would apply.
Chemical Reactions Analysis
Types of Reactions:: PK68 undergoes various chemical reactions, including:
Oxidation: this compound may be oxidized under specific conditions.
Reduction: Reduction reactions can modify this compound’s structure.
Substitution: this compound can participate in substitution reactions, replacing functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products:: The major products depend on the specific reaction. This compound derivatives with altered functional groups may result.
Scientific Research Applications
PK68’s applications span multiple disciplines:
Chemistry: Researchers study this compound’s reactivity, stability, and potential modifications.
Biology: this compound’s impact on cell signaling, apoptosis, and necroptosis pathways.
Medicine: Investigating this compound’s therapeutic potential, especially in inflammatory disorders and cancer metastasis.
Industry: Although not directly used in industry, this compound informs drug development and target validation.
Mechanism of Action
PK68’s mechanism involves RIPK1 inhibition. By blocking RIPK1 activity, this compound prevents necroptosis and modulates inflammation. The molecular targets and pathways affected are intricate and context-dependent.
Comparison with Similar Compounds
PK68’s uniqueness lies in its specific RIPK1 inhibition. Similar compounds include:
Necrostatin-1: Another RIPK1 inhibitor.
GSK2983559: A related compound with distinct properties.
Remember that this compound’s full potential awaits further exploration through ongoing research. Its role in cell biology and disease pathways continues to captivate scientists worldwide
Properties
IUPAC Name |
cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-13-19(26-22(28)29-17-6-4-3-5-7-17)10-16(12-23-13)15-8-9-18-20(11-15)30-21(25-18)24-14(2)27/h8-12,17H,3-7H2,1-2H3,(H,26,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNWQYEKZTTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C)NC(=O)OC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.